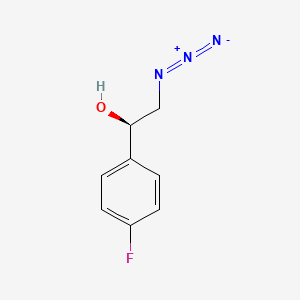

(1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol

Description

General Significance of Chiral Building Blocks in Asymmetric Synthesis

In the field of organic chemistry, and particularly in pharmaceutical development, the three-dimensional arrangement of atoms in a molecule, known as stereochemistry, is of paramount importance. Many organic compounds, especially those found in biological systems, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. uwindsor.ca These enantiomers can exhibit profoundly different biological activities; one may be a potent therapeutic agent, while its mirror image could be inactive or even harmful. nih.govhilarispublisher.com The tragic case of thalidomide serves as a stark reminder of the critical consequences of stereochemistry in drug design. nih.gov

Asymmetric synthesis is the branch of chemistry focused on selectively producing a single desired enantiomer of a chiral compound. uwindsor.ca Central to this endeavor is the use of chiral building blocks, which are enantiomerically pure molecules used as starting materials for the synthesis of more complex chiral targets. These building blocks are invaluable intermediates, as they introduce a defined stereocenter into a molecule early in a synthetic sequence, guiding the stereochemical outcome of subsequent reactions. abcr.com This strategy, often referred to as the "chiral pool" approach, leverages readily available, enantiopure natural substances like amino acids or carbohydrates as a source of chirality. abcr.comacs.org The use of chiral building blocks enables the efficient and predictable construction of stereochemically defined molecules, which is essential for developing safer and more effective pharmaceuticals, agrochemicals, and advanced materials.

Overview of 1,2-Azido Alcohols: Structural Features, Synthetic Utility, and Chiral Attributes

Among the vast array of chiral building blocks, 1,2-azido alcohols represent a particularly versatile and valuable class of synthetic intermediates. chemrevlett.com Their defining structural feature is the presence of an azide (B81097) (-N₃) group and a hydroxyl (-OH) group on adjacent carbon atoms. This arrangement of functional groups provides a rich platform for further chemical transformations.

The synthetic utility of 1,2-azido alcohols is extensive. They are widely recognized as crucial precursors for a variety of value-added chemicals. chemrevlett.com Most notably, the azide group can be readily and cleanly reduced to a primary amine (-NH₂), providing direct access to 1,2-amino alcohols. rsc.org Chiral 1,2-amino alcohols are privileged structural motifs found in numerous natural products and pharmaceutically active molecules, and they also serve as important chiral ligands and catalysts in asymmetric synthesis. researchgate.netnih.govacs.org Furthermore, the azide group can participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," to form stable 1,2,3-triazole rings, a core structure in many medicinal compounds. nih.govnih.gov

The synthesis of chiral 1,2-azido alcohols is often achieved with high regio- and stereoselectivity. A predominant method involves the nucleophilic ring-opening of chiral epoxides with an azide source, such as sodium azide. chemrevlett.comorganic-chemistry.org This reaction typically proceeds with high efficiency and under mild conditions, making these valuable intermediates readily accessible. organic-chemistry.org

| Method | Substrate | Reagents | Key Features | Reference |

|---|---|---|---|---|

| Epoxide Ring-Opening | Epoxides | Sodium Azide (NaN₃), Cerium(III) chloride | Highly regioselective and efficient synthesis in excellent yields under mild conditions. | organic-chemistry.org |

| Aerobic Oxidative Hydroxyazidation | Olefins | TMSN₃, MnBr₂ catalyst, Air (O₂) | Direct conversion of alkenes to β-azido alcohols with high regioselectivity. | chemrevlett.com |

| Enzymatic Cascade | Styrenes | Styrene (B11656) monooxygenase (SMO), Halohydrin dehalogenase (HHDH), NaN₃ | Enantioenriched synthesis through a one-pot, dual-enzyme cascade for high stereo- and regioselectivity. | chemrevlett.com |

Importance of (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol in Contemporary Organic Chemistry Research

The specific compound, this compound, stands as a prime example of a highly valuable chiral building block in modern organic synthesis. Its importance stems from the strategic combination of its structural features: the (1R)-configured stereocenter, the synthetically versatile 1,2-azido alcohol moiety, and the 4-fluorophenyl group.

The 4-fluorophenyl group is a common substituent in medicinal chemistry, often incorporated into drug candidates to enhance metabolic stability and improve binding affinity to biological targets. The core 1,2-azido alcohol structure provides two key avenues for synthetic elaboration. First, reduction of the azide furnishes the corresponding chiral 1,2-amino alcohol, a key pharmacophore. Second, the azide group is an ideal handle for constructing heterocyclic systems. Specifically, it can serve as a precursor for the synthesis of 1,2,3-triazoles, a class of heterocycles with an exceptionally broad range of pharmacological activities, including antifungal, anticancer, and antiviral properties. nih.govnih.gov Research on the corresponding ketone, 2-azido-1-(4-fluorophenyl)ethanone (B1282673), has highlighted its role as an intermediate in the synthesis of therapeutically active triazoles, underscoring the potential of its reduced alcohol form, this compound, for similar applications. nih.gov

Therefore, this compound is not typically an end product itself, but rather a crucial, high-value intermediate. It provides a direct route to enantiomerically pure molecules containing the sought-after fluorinated phenyl and amino alcohol or triazole motifs, making it a significant tool for researchers in drug discovery and the development of new bioactive compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈FN₃O |

| Molecular Weight | 197.17 g/mol |

| Stereochemistry | (1R) |

| Key Functional Groups | Azide (-N₃), Secondary Alcohol (-OH), Fluorophenyl |

| Primary Synthetic Role | Chiral Building Block / Synthetic Intermediate |

| Potential Applications | Precursor for chiral 1,2-amino alcohols and 1,2,3-triazole-containing compounds. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-2-azido-1-(4-fluorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN3O/c9-7-3-1-6(2-4-7)8(13)5-11-12-10/h1-4,8,13H,5H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUMHJVJTPERCC-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN=[N+]=[N-])O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Chemical Reactivity and Transformation Pathways of 1r 2 Azido 1 4 Fluorophenyl Ethan 1 Ol

Reactions Involving the Azide (B81097) Moiety

The azide group is a high-energy functional group that serves as a versatile handle for the introduction of nitrogen-containing moieties. Its reactivity is characterized by cycloaddition reactions and reduction to the corresponding amine.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity. organic-chemistry.orgresearchgate.net This reaction facilitates the covalent assembly of molecular building blocks by forming a stable 1,2,3-triazole linkage. In the context of (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol, the CuAAC reaction provides a straightforward method for conjugating this chiral scaffold to a wide array of alkyne-containing molecules, yielding 1,4-disubstituted 1,2,3-triazoles. nih.gov

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt, such as CuSO₄, in the presence of a reducing agent like sodium ascorbate. nih.gov The presence of a ligand can further accelerate the reaction. nih.gov The transformation is highly regioselective, exclusively producing the 1,4-regioisomer. The versatility of this reaction allows for its application in various fields, including drug discovery and materials science. researchgate.net A study on the synthesis of optically pure 2-azido-1-arylethanols demonstrated their conversion to triazole-containing beta-blocker analogues using click chemistry. nih.gov

| Alkyne Substrate | Catalyst System | Solvent | Yield (%) | Reference |

| Terminal Alkyne | Cu(I) | Aqueous Media | High | organic-chemistry.org |

| Alkyne-Oligopeptide | CuSO₄·5H₂O / Sodium Ascorbate | DMF/PBS/H₂O | 38 (isolated) | nih.gov |

| Various Alkynes | Alkynylcopper(I) complex | Not specified | Good | acs.org |

This table presents representative examples of CuAAC reactions. Specific yields for the reaction with this compound would require experimental investigation with various alkynes.

The reduction of the azide functionality in this compound provides a direct route to the corresponding chiral 1,2-amino alcohol, (1R)-2-amino-1-(4-fluorophenyl)ethan-1-ol. These amino alcohols are valuable chiral synthons and are present in numerous biologically active molecules. nih.gov A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of organic azides to primary amines include catalytic hydrogenation (e.g., using Pd/C and H₂), the Staudinger reaction (using a phosphine (B1218219) such as PPh₃ followed by hydrolysis), and reduction with metal hydrides (e.g., LiAlH₄ or NaBH₄). benthamopen.commdpi.com For instance, a one-pot synthesis of β-amino alcohols from β-azido alcohols has been developed using a magnetic nanocatalyst, where the addition of water and heat facilitates the conversion. orgchemres.org Another protocol describes the reduction of O-TMS protected 1,2-azido alcohols using a Pd on Al₂O₃/HCOOH system, yielding the corresponding 1,2-amino alcohols in quantitative yields. researchgate.net Asymmetric transfer hydrogenation has also emerged as a powerful technique for the synthesis of enantiomerically pure 1,2-amino alcohols. acs.org

Beyond the well-established CuAAC reaction, the azide moiety of this compound can participate in other cycloaddition reactions to generate a diverse range of heterocyclic structures. These reactions often provide access to heterocycles other than 1,2,3-triazoles, thereby expanding the synthetic utility of this chiral building block.

For example, azides can undergo [3+2] cycloaddition reactions with various dipolarophiles such as nitriles, alkenes, and alkynes under thermal or photochemical conditions to yield different five-membered heterocycles. researchgate.net Base-catalyzed tandem reactions involving the cycloaddition of heterocyclic azides with 3,3-diaminoacrylonitriles have been shown to produce 1,2,3-triazoles bearing an N-hetaryl amidine moiety. nih.govbeilstein-journals.org Furthermore, formal [3+3] cycloaddition reactions, utilizing catalytically generated metalloenolcarbenes as dipolar adducts, offer an alternative strategy for the synthesis of six-membered heterocyclic compounds. acs.org The reaction of aziridines with alkynes can also lead to the formation of various unsaturated N-heterocycles through formal cycloaddition pathways. acs.org

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group in this compound is another key site for chemical modification. It can undergo oxidation to the corresponding ketone or be derivatized through esterification and etherification reactions.

The oxidation of the secondary alcohol in this compound yields the corresponding α-azido ketone, 2-azido-1-(4-fluorophenyl)ethanone (B1282673). This transformation is a crucial step in the synthesis of various heterocyclic compounds and other functionalized molecules. nih.govnih.gov A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often dictated by the desired selectivity and reaction conditions.

A common method for the synthesis of 2-azido-1-(4-fluorophenyl)ethanone involves a two-step one-pot procedure starting from 1-(4-fluorophenyl)ethanone. The first step is bromination to form the α-bromo ketone, which is then reacted with sodium azide to yield the desired product. nih.govresearchgate.net More direct oxidation of benzylic alcohols can be achieved using various reagents. masterorganicchemistry.com Photochemical protocols utilizing air as the oxidant in the presence of a photocatalyst also provide a green alternative for the oxidation of benzylic alcohols to the corresponding aldehydes or ketones. rsc.orgresearchgate.net A study on the synthesis of 2-azido-1-(4-methylphenyl)ethanone, a structurally similar compound, also employed a bromination-azidation sequence. researchgate.net

| Starting Material | Reagents | Solvent | Yield (%) | Reference |

| 1-(4-Fluorophenyl)ethanone | 1. p-toluenesulphonic acid, N-bromosuccinimide 2. Sodium azide | Acetonitrile | 65 | nih.gov |

| 1-p-Tolylethanone | 1. p-toluenesulphonic acid, N-bromosuccinimide 2. Sodium azide | Acetonitrile | 70 | nih.gov |

This table illustrates the synthesis of the target ketone and a similar analogue from the corresponding acetophenone, as direct oxidation data for this compound was not found.

The hydroxyl group of this compound can be readily converted into esters and ethers, allowing for the synthesis of a wide range of derivatives with modified properties. These reactions are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities.

Esterification can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. Common methods include the Fischer esterification for simple alcohols and the Steglich esterification for acid-sensitive substrates. commonorganicchemistry.com A lipase-catalyzed enantioselective esterification of β-azido alcohols has been reported, which, in combination with ruthenium-catalyzed alcohol isomerization, enables a dynamic kinetic resolution to produce enantiomerically pure acetates. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed C(sp³)–H esterification using azidobenziodoxole derivatives has also been developed, although this is for the formation of esters from alkanes rather than alcohols. acs.orgacs.org

Etherification, the formation of an ether linkage, can be accomplished through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide. The specific conditions for these reactions would need to be optimized for this compound to achieve high yields and avoid side reactions involving the azide group.

Nucleophilic Substitution Reactions of Activated Hydroxyls

The hydroxyl group of this compound is inherently a poor leaving group. Consequently, its direct displacement by a nucleophile is not feasible. To facilitate nucleophilic substitution at the benzylic carbon, the hydroxyl group must first be converted into a better leaving group. This activation is typically achieved through two primary strategies: conversion to a sulfonate ester or via in-situ activation under Mitsunobu conditions. These transformations pave the way for S(_N)2 reactions, which proceed with inversion of stereochemistry at the chiral center.

A common method for activating the hydroxyl group is its conversion into a sulfonate ester, such as a tosylate or mesylate. This is generally accomplished by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonate is an excellent leaving group, readily displaced by a variety of nucleophiles.

Another powerful method for effecting the nucleophilic substitution of alcohols is the Mitsunobu reaction. organic-chemistry.orgmissouri.edunih.gov This reaction allows for the direct conversion of the alcohol into a wide range of functional groups using a phosphine, typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgmissouri.edu The Mitsunobu reaction is known for its mild conditions and, crucially, for proceeding with a clean inversion of stereochemistry, which is a hallmark of the S(_N)2 mechanism. nih.gov This makes it a particularly valuable tool for controlling stereochemistry in the synthesis of complex molecules.

While direct experimental data on this compound is limited in readily available literature, the reactivity of analogous 2-azido-1-arylethanols allows for the prediction of its behavior. nih.govacs.org For instance, after activation of the hydroxyl group, a range of nucleophiles can be employed to displace the leaving group. The azide functionality can also participate in intramolecular reactions, leading to the formation of heterocyclic systems. nih.gov The synthesis of chiral amines is a common application of such compounds, often achieved through the reduction of the azide group following substitution at the hydroxyl position. scienceopen.comnih.govsigmaaldrich.comsemanticscholar.org

Below is an interactive data table summarizing potential nucleophilic substitution reactions on an activated form of this compound, based on the known reactivity of similar compounds.

| Activating Agent | Nucleophile | Reagents | Solvent | Expected Product | Reaction Type |

| p-Toluenesulfonyl chloride/Pyridine | Sodium Azide (NaN₃) | NaN₃ | DMF | (1S)-1-(4-fluorophenyl)-1,2-diazidoethane | S(_N)2 |

| Methanesulfonyl chloride/Triethylamine | Potassium Cyanide (KCN) | KCN | DMSO | (S)-3-azido-2-(4-fluorophenyl)propanenitrile | S(_N)2 |

| PPh₃/DEAD | Benzoic Acid | PPh₃, DEAD | THF | (S)-2-azido-1-(4-fluorophenyl)ethyl benzoate | Mitsunobu |

| PPh₃/DIAD | Phthalimide | PPh₃, DIAD | THF | (S)-2-(2-azido-1-(4-fluorophenyl)ethyl)isoindoline-1,3-dione | Mitsunobu |

Reactivity of the 4-Fluorophenyl Moiety and its Influence on Reaction Pathways

Furthermore, the fluorine atom itself can act as a leaving group in nucleophilic aromatic substitution (S(_N)Ar) reactions. However, this typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the fluorine atom to sufficiently activate the aromatic ring towards nucleophilic attack. In the case of this compound, the azido (B1232118) alcohol substituent at the benzylic position is not a strong enough electron-withdrawing group to facilitate S(_N)Ar at the fluorine-bearing carbon under standard conditions. Therefore, the 4-fluorophenyl ring is generally stable to nucleophilic aromatic substitution in the absence of further ring activation.

The primary influence of the 4-fluorophenyl moiety is therefore electronic, modulating the reactivity at the benzylic center rather than being a site of direct transformation under typical nucleophilic substitution conditions aimed at the hydroxyl group. The presence of the para-fluoro substituent has been shown to be compatible with a range of transformations at the benzylic position in similar systems. nih.gov

Mechanistic Insights into the Synthesis and Reactivity of 1r 2 Azido 1 4 Fluorophenyl Ethan 1 Ol

Stereochemical Control Mechanisms in Epoxide Ring-Opening

The synthesis of (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol is commonly achieved through the azidolysis of a corresponding epoxide, such as 4-fluorostyrene (B1294925) oxide. The stereochemical and regiochemical outcomes of this reaction are highly dependent on the reaction mechanism, which is influenced by reaction conditions like pH. cmu.eduutwente.nl

The ring-opening of epoxides with an azide (B81097) source, such as sodium azide (NaN₃), typically proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. utwente.nlrsc.org Under neutral or basic conditions, the azide ion (N₃⁻) acts as the nucleophile, attacking one of the epoxide's carbon atoms. For aryl-substituted epoxides like 4-fluorostyrene oxide, the attack predominantly occurs at the benzylic (α) carbon. cmu.eduutwente.nl This regioselectivity is attributed to the electronic stabilization of the partial positive charge that develops at the benzylic position in the transition state, facilitated by the resonance with the aromatic ring. utwente.nl The Sₙ2 attack occurs from the backside, leading to an inversion of configuration at the stereocenter. Thus, to obtain the (1R) alcohol, the starting material must be the (R)-epoxide.

Under acidic conditions, the epoxide oxygen is first protonated, which activates the ring for nucleophilic attack. utwente.nllibretexts.org This protonation enhances the electrophilicity of the epoxide carbons and further favors the attack at the more substituted benzylic carbon, which can better stabilize the developing positive charge. utwente.nl The result is a trans-1,2-azido alcohol. cmu.edulibretexts.org The pH of the reaction medium can therefore be used to control the regioselectivity of the epoxide opening. cmu.edu For instance, studies on styrene (B11656) oxide have shown that basic conditions (pH 9.5) favor attack at the benzylic carbon, while acidic conditions (pH 4.2) can either maintain or, in some cases, reverse this selectivity depending on the substrate. cmu.edu

The reaction is also diastereoselective, with the nucleophilic attack resulting in the formation of trans-azidohydrins as the exclusive products. cmu.edu Lewis acids can also be employed to catalyze the reaction and enhance regioselectivity. researchgate.net

| Starting Epoxide | Reaction Conditions | Major Product Regioisomer | Mechanism | Stereochemical Outcome |

| (R)-4-fluorostyrene oxide | NaN₃, neutral/basic pH | 2-azido-1-(4-fluorophenyl)ethan-1-ol | Sₙ2 | Inversion of configuration (yields (1R,2S) product) |

| (R)-4-fluorostyrene oxide | NaN₃, acidic pH | 2-azido-1-(4-fluorophenyl)ethan-1-ol | Acid-catalyzed Sₙ2 | Inversion of configuration (yields (1R,2S) product) |

| Racemic 4-fluorostyrene oxide | NaN₃ | Racemic 2-azido-1-(4-fluorophenyl)ethan-1-ol | Sₙ2 | Racemic mixture |

Radical Intermediates and Cascade Mechanisms in Azidooxygenation Processes

An alternative pathway to vicinal azido (B1232118) alcohols involves azidooxygenation of alkenes, a process that can proceed through radical intermediates and cascade mechanisms. nih.gov This method allows for the simultaneous introduction of both an azide and an oxygen functionality across a double bond. nih.gov

Photocatalysis has emerged as a powerful tool for initiating these reactions. In a typical mechanism, a photocatalyst absorbs light and initiates a single-electron transfer (SET) process. For instance, using an aryl-λ³-azidoiodane species, photolysis can generate an azidyl radical (N₃•). nih.gov This highly reactive radical then adds to an alkene, such as 4-fluorostyrene, to form a carbon-centered radical intermediate. nih.govlibretexts.org The position of the radical is typically at the more stable benzylic position due to resonance stabilization with the aromatic ring. libretexts.org

This benzylic radical is a key intermediate in a cascade reaction, which is a sequence of consecutive reactions where each step triggers the next. wikipedia.org The radical can be trapped by an oxygen source, or it may be oxidized to a carbocation, which is then trapped by a nucleophile like water or an alcohol. figshare.comprinceton.edu Copper-based photoredox catalysts have also been shown to generate azide radicals from hypervalent iodine reagents, which then add to styrenes. nih.gov Depending on whether the reaction is conducted in the light or dark, the resulting benzylic radical can be trapped by a polar nucleophile (light) or undergo further reaction with another azide source (dark). nih.gov

These radical-based cascade reactions offer a distinct mechanistic pathway compared to epoxide ring-opening and can provide access to a diverse range of functionalized molecules. nih.govwikipedia.org

| Initiator/Catalyst | Alkene Substrate | Key Intermediate | Subsequent Steps | Product Type |

| Aryl-λ³-azidoiodane (photolysis) | 4-fluorostyrene | Azidyl radical (N₃•), then benzylic radical | Trapping by oxygen source | 1,2-Azido alcohol |

| Copper photoredox catalyst | Styrene-type double bond | Azidyl radical, then benzylic radical | Oxidation to carbocation, trapping by nucleophile (e.g., methanol) | 1,2-Azido ether |

Enzymatic Reaction Mechanisms for Stereoselective Transformation

Biocatalysis offers a highly selective and environmentally benign route to chiral alcohols like this compound. rsc.orgresearchgate.net Enzymes such as lipases and halohydrin dehalogenases (HHDHs) are particularly effective. nih.govnih.gov

Halohydrin Dehalogenases (HHDHs): These enzymes catalyze the reversible ring-opening of epoxides with various nucleophiles, including azide ions. nih.govnih.gov The HHDH from Agrobacterium radiobacter (HheC) is well-studied and operates through a specific catalytic mechanism. nih.govnih.gov The active site contains a catalytic triad, often proposed as Ser-Tyr-Arg. nih.govthieme-connect.de The tyrosine residue acts as a general acid, protonating the epoxide oxygen to activate it for nucleophilic attack. nih.gov The serine residue helps to position the substrate and stabilize the developing negative charge on the oxygen as the ring opens. nih.gov The arginine residue interacts with the tyrosine, enhancing its acidity. nih.gov

A key feature of HHDH-catalyzed azidolysis of aromatic epoxides is its high regioselectivity, which is often opposite to that observed in non-enzymatic reactions. nih.gov HheC typically directs the azide nucleophile to attack the terminal (β) carbon rather than the benzylic (α) carbon of styrene oxides. nih.gov This reversal of regioselectivity makes HHDHs valuable tools for synthesizing β-azido alcohols, which are complementary isomers to those typically obtained via chemical synthesis. rsc.org

Lipases: Lipases are typically used in the kinetic resolution of racemic mixtures of alcohols. researchgate.netencyclopedia.pubjocpr.com In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic alcohol at a much faster rate than the other. For example, Candida antarctica lipase (B570770) B (CALB) can be used to resolve racemic 2-azido-1-phenylethanol. organic-chemistry.org The mechanism involves a serine residue in the lipase's active site acting as a nucleophile to attack the acyl donor (e.g., an ester like isopropenyl acetate), forming a covalent acyl-enzyme intermediate. mdpi.com The alcohol then attacks this intermediate. The stereoselectivity arises from the differential fit of the two alcohol enantiomers into the enzyme's chiral active site. mdpi.com One enantiomer (e.g., the R-enantiomer) is positioned optimally for its hydroxyl group to attack the acyl-enzyme intermediate, leading to its rapid conversion to an ester, while the other (S-enantiomer) reacts slowly or not at all. encyclopedia.pub This process allows for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric purity. jocpr.com

| Enzyme Type | Substrate | Mechanism | Selectivity | Typical Product |

| Halohydrin Dehalogenase (HHDH) | Racemic 4-fluorostyrene oxide | Epoxide ring-opening via Ser-Tyr-Arg catalytic triad | Highly regioselective (often β-attack) and enantioselective | Enantiopure β-azido alcohol |

| Lipase (e.g., CALB) | Racemic 2-azido-1-(4-fluorophenyl)ethan-1-ol | Kinetic resolution via selective acylation of one enantiomer | Highly enantioselective | One enantiomer as an ester, the other as unreacted alcohol |

Stereoselectivity and Regioselectivity Mechanisms in Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful strategy that overcomes the 50% theoretical yield limitation of standard kinetic resolution. nih.govmdpi.com In DKR, the enzymatic resolution is combined with an in situ racemization of the slower-reacting enantiomer of the starting material. organic-chemistry.orgprinceton.edu This continuous racemization ensures that the entire racemic starting material can be converted into a single, enantiomerically pure product. mdpi.com

The synthesis of enantiopure β-azido alcohols via DKR typically involves two key catalytic cycles that must be compatible:

Enzymatic Resolution: A lipase, such as Novozyme 435 (Candida antarctica lipase B), selectively acylates one enantiomer of the racemic azido alcohol. organic-chemistry.org As described previously, this step is highly enantioselective. For instance, the lipase may preferentially convert the (R)-alcohol into its corresponding acetate (B1210297). princeton.edu

Racemization: A metal catalyst, often a ruthenium complex (like a Shvo catalyst), is used to racemize the remaining, unreacted (S)-alcohol. organic-chemistry.orgprinceton.eduyoutube.com The mechanism for ruthenium-catalyzed racemization typically involves a reversible oxidation-reduction process. youtube.com The alcohol is oxidized to the corresponding ketone (an achiral intermediate), and then the ketone is reduced back to the racemic alcohol. youtube.com This redox cycle continuously replenishes the fast-reacting (R)-enantiomer from the slow-reacting (S)-enantiomer. mdpi.com

| Catalyst System | Racemic Substrate | Resolution Mechanism | Racemization Mechanism | Outcome |

| Lipase (e.g., Novozyme 435) + Ru-complex | 2-azido-1-arylethan-1-ol | Enantioselective acylation | Reversible oxidation to ketone, followed by reduction | Single enantiomer of the corresponding acetate (>90% yield, >99% ee) |

Advanced Spectroscopic and Structural Characterization Methods for 1r 2 Azido 1 4 Fluorophenyl Ethan 1 Ol

Single-Crystal X-ray Diffraction Analysis of Related Azido (B1232118) Compounds

Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. illinois.edulibretexts.orglibretexts.orglibretexts.orgnih.gov While a crystal structure for (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol is not publicly available, analysis of closely related structures, such as its precursor 2-azido-1-(4-fluorophenyl)ethanone (B1282673), offers significant insight into the molecular geometry.

The crystal structure of 2-azido-1-(4-fluorophenyl)ethanone reveals key structural parameters that are largely preserved in the final alcohol. nih.govresearchgate.net The analysis provides a foundational understanding of the bond connectivities and conformational preferences of the azido and fluorophenyl moieties within a crystalline environment.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₆FN₃O |

| Molecular Weight | 179.16 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 10.7985 (16) |

| b (Å) | 8.3971 (12) |

| c (Å) | 17.485 (3) |

| Volume (ų) | 1585.5 (4) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration and Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. uobasrah.edu.iq For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed picture of the molecular framework and can be used to confirm the absolute configuration.

¹H NMR spectroscopy reveals the number of different types of protons and their connectivity. The spectrum of a 2-azido-1-arylethanol typically shows characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, and the diastereotopic protons of the methylene (B1212753) group bearing the azide (B81097).

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment, allowing for the identification of the aromatic carbons, the carbinol carbon, and the carbon bearing the azido group.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. rsc.org The chemical shift of the fluorine atom is highly sensitive to its environment and can be used to confirm the presence of the fluorophenyl group. rsc.orgias.ac.in Furthermore, the coupling between the fluorine atom and the aromatic protons can provide additional structural information. For determining the absolute configuration, chiral derivatizing agents can be used to create diastereomers that exhibit distinct ¹⁹F NMR signals. scielo.br

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 2-Azido-1-phenylethanol | 4.84 (dd, 1H), 3.35-3.52 (m, 2H), 2.49 (s, 1H), 7.35 (m, 5H) | 140.5, 128.6, 125.9, 73.3, 58.0 |

| 2-Azido-1-(4-methoxyphenyl)ethanol | 4.84 (dd, 1H), 3.82 (s, 3H), 3.36-3.54 (m, 2H), 2.19 (s, 1H), 6.90 (d, 2H), 7.30 (d, 2H) | 159.2, 132.7, 127.0, 113.8, 72.6, 57.6, 55.0 |

| 2-Azido-1-(4-bromophenyl)ethanol | 4.85 (t, 1H), 3.45 (d, 2H), 7.26 (d, 2H), 7.50 (d, 2H) | 139.4, 131.8, 127.6, 122.2, 72.7, 57.9 |

| 2-Azido-1-(4-chlorophenyl)ethanol | 4.45 (dd, 1H), 3.40-3.46 (m, 2H), 2.67 (s, 1H), 7.30 (d, 2H), 7.35 (d, 2H) | 139.0, 134.1, 128.8, 127.2, 72.5, 57.9 |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). heraldopenaccess.uscsfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. mdpi.com

For the analysis of this compound, a variety of commercially available CSPs, such as those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates), are suitable. nih.gov The choice of the mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) or heptane (B126788) and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is critical for achieving optimal separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

| Parameter | Condition |

|---|---|

| Chiral Stationary Phase | Chiralcel OB libretexts.org or Lux Cellulose-3 nih.gov |

| Mobile Phase | n-Heptane/Isopropanol mixture nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 254 nm nih.gov |

Mass Spectrometry Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

For this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable soft ionization techniques to generate the protonated molecule [M+H]⁺, confirming the molecular weight of 183.07 g/mol .

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, can provide valuable structural information. Alcohols typically undergo two main fragmentation pathways: α-cleavage and dehydration. libretexts.orgyoutube.comyoutube.comuzh.ch The azido group can also be lost as N₂.

| Fragmentation Pathway | Description | Expected m/z of Fragment Ion |

|---|---|---|

| Loss of Water | Dehydration of the alcohol | 165 |

| Loss of N₂ | Elimination of dinitrogen from the azido group | 155 |

| α-Cleavage | Cleavage of the C-C bond adjacent to the hydroxyl group | 123 (C₇H₆FO)⁺ |

| Loss of CH₂N₃ | Cleavage of the C-C bond adjacent to the hydroxyl group | 123 (C₇H₆FO)⁺ |

Advanced Chiral Recognition Techniques (e.g., Infrared Depletion Spectroscopy, Resonant Two-Photon Ionization)

Beyond the more conventional methods, advanced chiral recognition techniques offer deeper insights into the subtle stereochemical features of molecules.

Infrared Depletion Spectroscopy , often coupled with mass spectrometry, is a powerful tool for obtaining conformer-specific vibrational spectra of gas-phase ions. researchgate.net This technique can be used to study the non-covalent interactions within diastereomeric complexes formed between a chiral molecule and a chiral selector, providing a detailed understanding of the principles of chiral recognition at the molecular level.

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly sensitive and selective technique for studying the electronic spectroscopy of jet-cooled molecules. scielo.brmarquette.edumarquette.edu When applied to chiral molecules, R2PI can be used to differentiate between enantiomers, particularly when they are complexed with a chiral partner to form diastereomers. marquette.edu The technique has been successfully applied to study chiral aromatic alcohols, providing information on their structure and binding energies in van der Waals clusters. scielo.brmarquette.edu

Computational Chemistry and Theoretical Studies of 1r 2 Azido 1 4 Fluorophenyl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Conformational Analysis, and Spectroscopic Property Prediction

Density Functional Theory (DFT) serves as a powerful tool for elucidating the fundamental characteristics of molecules like (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol. DFT calculations, particularly using hybrid functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), are routinely employed to determine optimized molecular geometries, electronic structures, and to predict various spectroscopic properties. researchgate.netresearchgate.netnih.gov

Electronic Structure: DFT calculations can map the electron density distribution, providing insights into the molecule's reactivity. The molecular electrostatic potential (MEP) surface, for instance, would identify the electron-rich regions, such as the oxygen and nitrogen atoms, as likely sites for electrophilic attack, and electron-deficient regions, primarily around the hydrogen atoms, as sites for nucleophilic interaction. Frontier molecular orbital (FMO) analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding the molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of its stability. mendeley.com

Conformational Analysis: The presence of a rotatable bond between the chiral carbon and the azidomethyl group, as well as between the phenyl ring and the chiral center, suggests the existence of multiple conformers. A potential energy surface scan along the dihedral angles of these rotatable bonds can identify the most stable, low-energy conformers. researchgate.net This analysis is critical as the conformational preference can significantly influence the molecule's biological activity and reaction outcomes.

Spectroscopic Properties: DFT is also instrumental in predicting spectroscopic data, which is invaluable for experimental characterization. Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. arxiv.org

Below is a representative table of DFT-calculated properties for a similar fluorophenyl compound, illustrating the type of data that would be generated for this compound.

| Property | Calculated Value | Method | Reference Compound |

| HOMO Energy | -6.8 eV | B3LYP/6-311++G(d,p) | 1-(4-Fluorophenyl)piperazine |

| LUMO Energy | -0.9 eV | B3LYP/6-311++G(d,p) | 1-(4-Fluorophenyl)piperazine |

| Energy Gap (HOMO-LUMO) | 5.9 eV | B3LYP/6-311++G(d,p) | 1-(4-Fluorophenyl)piperazine |

| Dipole Moment | 2.5 D | B3LYP/6-311++G(d,p) | 1-(4-Fluorophenyl)piperazine |

(Note: The data in this table is for an analogous compound and serves as an illustrative example.) researchgate.net

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound in different environments, particularly in solution. By simulating the movement of the molecule and surrounding solvent molecules over time, MD can provide detailed insights into intermolecular interactions and solution-phase structure. bohrium.comresearchgate.net

MD simulations of analogous aromatic alcohols in aqueous solution have shown that the orientation and interaction of the solute with water molecules are complex. acs.org For the title compound, the hydroxyl group would act as both a hydrogen bond donor and acceptor, while the azide (B81097) group would primarily act as a hydrogen bond acceptor. The fluorophenyl group would engage in hydrophobic interactions with nonpolar solvent molecules or regions of larger biomolecules.

These simulations can quantify important properties such as:

Radial Distribution Functions: To describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, revealing the structure of the solvation shell.

Hydrogen Bond Dynamics: To analyze the lifetime and dynamics of hydrogen bonds between the solute and solvent, which are crucial for understanding its solubility and reactivity in protic solvents.

Conformational Dynamics: To explore the conformational landscape of the molecule in solution and the timescales of transitions between different conformers.

Reaction Pathway Modeling and Transition State Analysis for Synthetic Rationalization and Optimization

Computational modeling of reaction pathways is essential for understanding the synthesis of this compound and for optimizing reaction conditions. A common synthetic route to β-azido alcohols is the ring-opening of a corresponding epoxide with an azide nucleophile. organic-chemistry.orgcmu.edu

DFT calculations can be used to model the reaction mechanism of, for example, the reaction of 2-(4-fluorophenyl)oxirane (B101943) with sodium azide. By locating the transition state (TS) structures and calculating the activation energy barriers for different pathways, the regioselectivity of the reaction can be predicted. mdpi.com The reaction can proceed via an S(_N)2 mechanism, and the azide can attack either the more substituted benzylic carbon or the less substituted terminal carbon of the epoxide ring. utwente.nl

Computational analysis would involve:

Locating Transition States: Identifying the geometry of the highest energy point along the reaction coordinate.

Calculating Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the reactants and products. rsc.org

A plausible reaction mechanism involves the coordination of a Lewis or Brønsted acid to the epoxide oxygen, which activates the ring towards nucleophilic attack by the azide ion. chemrevlett.com DFT studies can elucidate the role of catalysts and solvent in modulating the energy barrier and influencing the reaction outcome. mdpi.com

Prediction of Stereoselectivity and Regioselectivity Based on Energetic and Steric Factors

The stereochemistry at the C1 position is a defining feature of this compound. Computational methods are invaluable for predicting and rationalizing the stereoselectivity of asymmetric syntheses that produce such chiral molecules. chiralpedia.com Similarly, predicting the regioselectivity of reactions like epoxide ring-opening is a key application of computational chemistry. utwente.nlresearchgate.net

Stereoselectivity: In an asymmetric synthesis, for instance, the reduction of a precursor ketone, 2-azido-1-(4-fluorophenyl)ethanone (B1282673), using a chiral catalyst, the enantiomeric excess can be predicted by calculating the energies of the diastereomeric transition states leading to the (R) and (S) products. The energy difference between these transition states (ΔΔG(\ddagger)) is directly related to the ratio of the products. nih.govpnas.org Computational models can take into account the steric and electronic interactions between the substrate, the catalyst, and the reagents to predict the favored stereochemical outcome. nih.gov

Regioselectivity: As mentioned previously, in the synthesis via epoxide ring-opening, the regioselectivity is determined by the relative activation barriers for azide attack at the two different carbon atoms of the epoxide ring. DFT calculations have shown that for styrene (B11656) oxide derivatives, electronic factors often favor attack at the benzylic position due to stabilization of the partial positive charge in the transition state. cmu.edu However, steric hindrance can also play a significant role. Distortion/interaction analysis can be employed to dissect the activation barrier into the energy required to distort the reactants into the transition state geometry and the interaction energy between the distorted fragments. researchgate.net

Thermochemical Properties and Bond Dissociation Energies (BDEs) of Azide and Hydroxyl Groups

The thermochemical properties of this compound, particularly the bond dissociation energies (BDEs) of the C-N(_3) and C-OH bonds, are crucial for understanding its thermal stability and reactivity, especially in radical reactions. DFT calculations are a reliable method for predicting these properties. nih.govacs.org

The BDE is the enthalpy change associated with the homolytic cleavage of a bond. For the title compound, the BDEs of interest are:

C-N(_3) Bond Dissociation Energy: The energy required to break the bond between the chiral carbon and the azide group, forming a benzylic radical and an azide radical.

C-OH Bond Dissociation Energy: The energy required to cleave the bond between the chiral carbon and the hydroxyl group, yielding a benzylic radical and a hydroxyl radical.

The stability of the resulting benzylic radical, which is resonance-stabilized by the 4-fluorophenyl ring, will significantly influence these BDE values. Computational studies on substituted toluenes have shown that both electron-donating and electron-withdrawing groups can affect the stability of the benzylic radical. acs.org

Below is an illustrative table of calculated BDEs for bonds in analogous molecules.

| Bond | Molecule | Calculated BDE (kcal/mol) | Method |

| C-H (benzylic) | Toluene | 89.8 | DFT |

| O-H | Phenol | 82.9 | DFT |

| C-OH | Methanol | 92.3 | CBS-Q |

(Note: This table contains representative data for analogous bond types to illustrate the expected range of values.) researchgate.netmasterorganicchemistry.com

Strategic Applications of 1r 2 Azido 1 4 Fluorophenyl Ethan 1 Ol As a Chiral Synthetic Building Block

Role in the Asymmetric Synthesis of Complex Nitrogen-Containing Organic Molecules

The inherent chirality of (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol makes it an excellent starting material for the asymmetric synthesis of complex organic molecules where precise control of stereochemistry is paramount. The (1R) configuration at the hydroxyl-bearing carbon serves as a stereochemical template, guiding the formation of new chiral centers in subsequent chemical transformations. researchgate.netiupac.org This process, known as chirality transfer, is fundamental in synthesizing enantiomerically pure compounds, which is particularly crucial in medicinal chemistry where different enantiomers of a drug can have vastly different biological activities.

This building block provides access to a variety of nitrogen-containing structures. The azide (B81097) group can be transformed into other nitrogen functionalities, while the phenyl and fluoro substituents allow for the introduction of specific electronic and steric properties into the target molecule. nih.gov Synthetic strategies often involve the elaboration of the carbon backbone or modification of the existing functional groups, with the original stereocenter remaining intact, thus ensuring the enantiopurity of the final product. whiterose.ac.uk

Synthesis of Triazole-Containing Scaffolds, Conjugates, and Bioisosteres via Click Chemistry

The azide group in this compound is perfectly suited for participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone reaction of "click chemistry". nih.govnih.gov This reaction allows for the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazole rings by reacting the azide with a terminal alkyne. researchgate.net The resulting triazole moiety is a stable, aromatic linker that is often used as a bioisostere for amide bonds in medicinal chemistry. nih.govnih.gov

By reacting this compound with a diverse range of alkynes, chemists can readily synthesize a library of chiral triazole-containing compounds. researchgate.net The reaction is known for its reliability, high yields, and tolerance of a wide variety of functional groups, making it a powerful tool for creating complex molecular architectures while preserving the original stereochemistry of the alcohol. nih.gov

Table 2: Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | Chiral 1,4-disubstituted 1,2,3-triazole |

This methodology is instrumental in drug discovery for linking different molecular fragments and for creating novel scaffolds with potential biological activity. researchgate.net

Contribution to the Development of Diverse Molecular Libraries and Functionalized Scaffolds

The chemical versatility of this compound makes it an ideal starting point for the generation of diverse molecular libraries. nih.govnih.gov By leveraging the distinct reactivity of its functional groups—the hydroxyl, the azide, and the fluorophenyl ring—a multitude of derivatives can be synthesized.

For example, the hydroxyl group can be acylated, alkylated, or oxidized. The azide group can be reduced to an amine or used in cycloaddition reactions to form triazoles. scispace.comnih.govresearchgate.net This combinatorial approach allows for the rapid creation of a large number of structurally distinct, yet stereochemically related, compounds. Such libraries are invaluable in high-throughput screening campaigns for the discovery of new drug candidates and chemical probes. The defined three-dimensional structure originating from the chiral center provides a well-defined scaffold upon which various functional groups can be systematically placed. nih.gov

Utility as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Enantiomerically pure 1,2-amino alcohols, derived from this compound, are privileged structures for the synthesis of chiral ligands used in asymmetric catalysis. scispace.comnih.govnih.gov By further chemical modification, the amino and hydroxyl groups can be incorporated into more complex ligand frameworks, such as phosphine-containing ligands or oxazoline (B21484) derivatives. organic-chemistry.org

These ligands can then coordinate to a metal center (e.g., rhodium, iridium, palladium) to form a chiral catalyst. organic-chemistry.org This catalyst creates a chiral environment that can induce high enantioselectivity in a wide range of chemical reactions, such as hydrogenations, C-C bond formations, and additions to carbonyls. labinsights.nl In this context, the original chirality of the azido (B1232118) alcohol is ultimately transferred to thousands of product molecules, highlighting its role as a critical precursor in the field of asymmetric catalysis. The use of such ligands is a cornerstone of modern chemical manufacturing, enabling the efficient and environmentally friendly production of enantiomerically pure pharmaceuticals and fine chemicals. researchgate.netiupac.org

Future Research Directions and Emerging Trends in 1r 2 Azido 1 4 Fluorophenyl Ethan 1 Ol Research

Development of Novel and Sustainable Synthetic Routes for (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol

The development of efficient, environmentally friendly, and scalable methods for synthesizing enantiomerically pure compounds is a cornerstone of modern pharmaceutical research. bohrium.com For this compound, future efforts will concentrate on moving beyond traditional multi-step procedures, which often suffer from limited substrate scope and the generation of significant waste. chemrevlett.com

Key research trends will include:

Biocatalytic Asymmetric Reduction: The use of alcohol dehydrogenases (ADHs) for the asymmetric reduction of the precursor ketone, 2-azido-1-(4-fluorophenyl)ethanone (B1282673), presents a highly promising green alternative. nih.govresearchgate.net Research will focus on identifying or engineering novel ADHs with high tolerance to organic solvents and by-products, enabling high substrate loading and simplified purification. rsc.org Genome mining and directed evolution are powerful tools to discover and optimize enzymes for this specific transformation. nih.govresearchgate.net

Asymmetric Azidohydroxylation: Direct, one-pot azidohydroxylation of 4-fluorostyrene (B1294925) offers a highly atom-economical route. Future work will explore chemo-enzymatic cascade reactions, for instance, combining an enzymatic epoxidation step with a subsequent regioselective azidolysis, to control the formation of the two contiguous stereocenters with high precision. chemrevlett.comrsc.org

Sustainable Reagents and Solvents: A shift towards greener reaction conditions is anticipated. This involves replacing hazardous reagents with safer alternatives and utilizing environmentally benign solvents like water or bio-based solvents. For example, developing catalytic systems that use trimethylsilyl (B98337) azide (B81097) (TMSN₃) with a phase-transfer catalyst in aqueous media could significantly improve the safety and sustainability profile of the synthesis. chemrevlett.com

| Synthetic Strategy | Key Advantages | Future Research Focus | Potential Catalyst/System |

|---|---|---|---|

| Biocatalytic Ketone Reduction | High enantioselectivity, mild conditions, reduced waste. bohrium.comnih.gov | Enzyme discovery and engineering for improved stability and substrate tolerance. rsc.orgresearchgate.net | Engineered Alcohol Dehydrogenases (ADHs) |

| Asymmetric Azidohydroxylation | High atom economy, fewer synthetic steps. chemrevlett.com | Development of highly selective catalysts (chemo- or bio-catalysts) for direct alkene functionalization. rsc.org | Biomimetic Styrene (B11656) Monooxygenase Cascades rsc.org |

| Epoxide Ring-Opening | Well-established reactivity, good control over regioselectivity. chemrevlett.com | Use of biocatalysts like halohydrin dehalogenases (HHDHs) for enantioselective ring-opening. tudelft.nl | Engineered HHDHs |

Exploration of Undiscovered Reactivity and Cascade Functionalization Pathways

The unique arrangement of the azide, hydroxyl, and fluorophenyl groups in this compound offers a rich platform for discovering new chemical transformations. Future research will aim to harness this latent reactivity through cascade or domino reactions, where multiple bonds are formed in a single operation, thereby increasing synthetic efficiency. researchgate.netnih.gov

Emerging areas of exploration include:

Intramolecular Cyclizations: The azide and hydroxyl groups are ideally positioned for intramolecular reactions. For example, the Curtius rearrangement of an activated derivative could lead to the formation of chiral oxazolidinones, valuable heterocyclic scaffolds in drug discovery. mdpi.com

"Click Chemistry" and Subsequent Transformations: The azide functionality is a prime handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." acs.org Research can explore one-pot sequences combining the CuAAC reaction with subsequent intramolecular cyclizations or rearrangements of the resulting triazole product, leading to complex, polycyclic architectures. chemrevlett.com

Directed C-H Functionalization: The fluorophenyl ring presents opportunities for regioselective C-H activation/functionalization, directed by the adjacent chiral alcohol moiety. This would allow for late-stage modification of the aromatic core, providing rapid access to a library of analogues for structure-activity relationship studies.

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the demands of modern drug discovery and development, synthetic routes must be not only efficient but also amenable to automation and scale-up. researchgate.net Flow chemistry, where reactions are performed in continuously flowing streams rather than in batches, offers significant advantages in terms of safety, reproducibility, and process control. acs.orgbohrium.comrsc.org

Future integration will likely involve:

Telescoped Flow Synthesis: Developing a continuous, multi-step synthesis of this compound and its derivatives. nih.govuc.pt This involves linking multiple reactors in sequence, with in-line purification and analysis, to minimize manual handling and accelerate production. durham.ac.uk

Automated Synthesis Platforms: Utilizing robotic systems, such as the "Chemputer," controlled by artificial intelligence (AI) and machine learning algorithms. bohrium.comnih.gov Such platforms can perform reaction screening, optimization, and production in a fully automated fashion, enabling the rapid synthesis of compound libraries for high-throughput screening. researchgate.netinnovationnewsnetwork.com The combination of solid-phase synthesis with flow chemistry (SPS-flow) is a particularly powerful approach for automating the synthesis of complex molecules. innovationnewsnetwork.comnus.edu.sg

Hazardous Chemistry in Flow: Azides can be potentially explosive, especially on a large scale. Flow reactors, with their small reaction volumes and excellent heat transfer, allow for the safe handling of hazardous intermediates and reagents, making the synthesis of azido (B1232118) compounds more amenable to industrial application. durham.ac.uk

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

Computational chemistry has become an indispensable tool for accelerating the development of synthetic methodologies. researchgate.net For this compound, computational approaches can provide deep mechanistic insights and guide experimental design, reducing the need for extensive trial-and-error optimization. chiralpedia.commit.edu

Key computational trends include:

Predictive Catalyst Design: Using quantum mechanics (QM) and molecular mechanics (MM) methods to model reaction transition states. chiralpedia.com This allows for the in silico screening of chiral catalysts and ligands to predict enantioselectivity in asymmetric reactions, guiding the selection of the optimal catalyst for synthesis. researchgate.net

Reaction Pathway Discovery: Employing automated reaction discovery tools, such as the artificial force induced reaction (AFIR) method, to uncover entirely new synthetic routes and potential cascade reactions that might not be intuitively obvious to chemists. hokudai.ac.jp

Machine Learning (ML) for Reaction Optimization: Training ML models on existing reaction data to predict reaction outcomes (e.g., yield, stereoselectivity) based on starting materials, reagents, and conditions. chiralpedia.com These predictive models can significantly accelerate the optimization of synthetic protocols. mit.edu The integration of AI with synthesis planning software can propose novel and efficient reaction pathways. nih.govacs.org

| Computational Approach | Application Area | Expected Outcome |

|---|---|---|

| Quantum Mechanics (QM) / Molecular Mechanics (MM) | Asymmetric Catalyst Design | Prediction of enantioselectivity; rational design of new, more efficient catalysts. researchgate.netchiralpedia.com |

| Automated Reaction Discovery (e.g., AFIR) | Novel Route Identification | Discovery of unprecedented reaction pathways and cascade sequences. hokudai.ac.jp |

| Machine Learning (ML) / Artificial Intelligence (AI) | Reaction Optimization & Synthesis Planning | Rapid identification of optimal reaction conditions; generation of efficient multi-step synthetic plans. nih.govchiralpedia.com |

Synergistic Approaches Combining Biocatalysis and Chemocatalysis

The combination of enzymatic and chemical catalysis in one-pot or sequential processes offers a powerful strategy to leverage the distinct advantages of both domains: the high selectivity of enzymes and the broad reaction scope of chemical catalysts. researchgate.net This synergistic approach is particularly promising for the efficient synthesis of complex chiral molecules like this compound and its derivatives. nih.gov

Future research in this area will focus on:

Enzyme-Metal Combo Catalysis: Developing dynamic kinetic resolutions (DKR) where an enzyme (e.g., a lipase) selectively acylates one enantiomer of a racemic starting material, while a metal catalyst (e.g., a ruthenium complex) continuously racemizes the unreacted enantiomer. researchgate.net This allows for the theoretical conversion of 100% of the racemate into a single, desired enantiomer.

One-Pot Chemo-Enzymatic Cascades: Designing reaction sequences where the product of a chemocatalytic step serves as the substrate for a subsequent biocatalytic transformation within the same reaction vessel. acs.org For instance, a gold(I)-catalyzed hydration of an alkyne could be followed by a transaminase-catalyzed amination to generate a chiral amine, all without intermediate isolation. acs.org

Concurrent Catalysis: Investigating systems where both the enzyme and the chemical catalyst are compatible and can operate simultaneously under the same reaction conditions. This requires careful selection of catalysts, solvents, and reaction parameters to avoid mutual inhibition or degradation. The ultimate goal is to mimic the efficiency of metabolic pathways found in nature.

This multi-faceted research landscape promises to unlock the full potential of this compound, transforming it from a specialized intermediate into a readily accessible and versatile tool for chemical innovation.

Q & A

Basic: What are the common synthetic routes for (1R)-2-azido-1-(4-fluorophenyl)ethan-1-ol?

The compound is typically synthesized via asymmetric azidohydroxylation of styrene derivatives. For example, an enzymatic cascade using styrene monooxygenase (e.g., from Pseudomonas sp.) enables stereoselective addition of azide and hydroxyl groups to 4-fluorostyrene, yielding the (R)-enantiomer with 45.3% isolated yield and 90% stereochemical purity . Alternative routes include catalytic hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes), though yields and enantiomeric excess (ee) depend on solvent polarity and catalyst loading .

Advanced: How can enantiomeric excess (ee) be optimized during synthesis?

Optimizing ee requires precise control of reaction conditions in enzymatic or catalytic systems. For enzymatic azidohydroxylation, factors include:

- Enzyme specificity : Use mutant monooxygenases with enhanced substrate selectivity (e.g., P450BM3 variants) .

- Reaction media : Biphasic systems (e.g., aqueous/organic) improve enzyme stability and reduce side reactions.

- Co-factor recycling : NADPH regeneration systems (e.g., glucose dehydrogenase) maintain catalytic efficiency .

For catalytic hydrogenation, chiral ligand screening (e.g., Josiphos ligands) and temperature modulation (e.g., -20°C) enhance stereocontrol. Monitoring ee via chiral HPLC (e.g., Chiralpak AD-H column) is critical .

Basic: What spectroscopic methods confirm the structure and purity of this compound?

- NMR : H and C NMR identify key signals: aromatic protons (δ 7.2–7.4 ppm), azide (δ 3.5–3.7 ppm), and hydroxyl (δ 2.1–2.3 ppm) .

- Mass Spectrometry (MS) : ESI-MS shows [M+H] at m/z 210.1 (calculated for CHFNO). High-resolution MS (HRMS) confirms molecular formula .

- Chiral HPLC : Retention times distinguish (R)- and (S)-enantiomers (e.g., hexane/isopropanol 90:10, 1.0 mL/min) .

Advanced: How to resolve contradictions between crystallographic and spectroscopic data?

Discrepancies between X-ray diffraction (XRD) and NMR data often arise from dynamic effects (e.g., conformational flexibility in solution). Strategies include:

- Low-temperature XRD : Reduces thermal motion artifacts, improving structural accuracy .

- DFT calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian09) to validate solution-state conformers .

- Paramagnetic NMR : For rigid analogs, lanthanide shift reagents (e.g., Eu(fod)) resolve overlapping signals .

Basic: What are the primary reactions of the azido group in this compound?

- Staudinger Reaction : Reacts with triphenylphosphine to form iminophosphorane intermediates, useful for amide synthesis.

- Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Generates 1,2,3-triazoles under mild conditions (e.g., CuSO/sodium ascorbate) .

- Reduction : Hydrogenation (H, Pd/C) or Staudinger reduction yields primary amines, enabling peptide coupling .

Advanced: What catalytic systems enable stereoselective derivatization?

- Enzymatic Oxidation : Alcohol dehydrogenases (e.g., Lactobacillus brevis ADH) selectively oxidize the hydroxyl group to ketones while retaining azide functionality .

- Metal Catalysis : Ru-PNNP complexes promote asymmetric transfer hydrogenation of ketone derivatives, achieving >95% ee .

- Photoredox Catalysis : Under blue LED light, Ir(ppy) facilitates C–N bond formation via radical intermediates .

Safety: What precautions are essential when handling this azide-containing compound?

- Toxicity : Azides are explosive under mechanical or thermal stress. Avoid grinding or heating above 50°C .

- Storage : Store in amber vials at -20°C under inert gas (N or Ar).

- Decomposition : Neutralize waste with sodium nitrite/hypochlorite to prevent HN gas formation .

Data Analysis: How to assess stereochemical purity during scale-up?

- Chiral HPLC : Use Daicel Chiralpak IG-U columns (hexane/ethanol 85:15) to quantify (R)- and (S)-enantiomers. Retention times: (R)-enantiomer = 12.3 min, (S)-enantiomer = 14.1 min .

- Circular Dichroism (CD) : Compare CD spectra with enantiopure standards (λ = 220–260 nm) .

- Crystallography : Single-crystal XRD (e.g., SHELXL refinement) provides definitive stereochemical assignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.